2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one

Medicinal Chemistry ADME Profiling Kinase Inhibitor Design

Medicinal chemistry teams require exact 2-aryl substitution for reproducible kinase SAR. This ≥98% pure 2-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4-one (CAS 55364-62-0) locks the critical 2-(4-methoxyphenyl) pattern, ensuring valid EGFR/PDGFR inhibition comparisons. • Fragment-compliant MW 253.26, LogP 1.99, TPSA 67.87 Ų for lead-like screening. • Scalable intermediate for 2,4-disubstituted libraries. • Sealed dry, 2-8°C storage; global shipping.

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
CAS No. 55364-62-0
Cat. No. B1489712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one
CAS55364-62-0
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=O)N2
InChIInChI=1S/C14H11N3O2/c1-19-10-6-4-9(5-7-10)12-16-13-11(14(18)17-12)3-2-8-15-13/h2-8H,1H3,(H,15,16,17,18)
InChIKeyADZQXJOJGTXZFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Sourcing Profile


2-(4-Methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one (CAS 55364-62-0) is a 2-aryl-substituted pyrido[2,3-d]pyrimidin-4-one heterocycle with molecular formula C14H11N3O2 and molecular weight 253.26 g/mol . The compound features a 4-methoxyphenyl substituent at position 2 of the pyrido[2,3-d]pyrimidin-4-one scaffold, a privileged structure recognized across medicinal chemistry for kinase inhibition and anti-proliferative applications [1]. Commercially, the compound is supplied at ≥98% purity by multiple vendors (Chemscene Cat. No. CS-0545144; Leyan Cat. No. 1615805) with recommended storage sealed in dry conditions at 2–8 °C . Its computed LogP of 1.99 and topological polar surface area (TPSA) of 67.87 Ų position it within drug-like chemical space suitable for hit-to-lead exploration and scaffold derivatization .

Scaffold Pyrido[2,3-d]pyrimidin-4-one core recognized for kinase inhibitor design and SAR exploration.
Substituent 4-Methoxyphenyl group modulates electronic and lipophilic properties for structure–activity studies.
Purity High-purity specification supports reproducible kinase profiling and hit-to-lead optimization.

Why Generic Substitution Fails


Pyrido[2,3-d]pyrimidin-4-ones with different 2-aryl substituents are not interchangeable because the identity of the 2-aryl group directly modulates kinase selectivity, cellular potency, and ADME properties [1]. The 4-methoxyphenyl moiety at position 2 introduces a para-electron-donating group that alters the electronic distribution of the heterocyclic core, shifts LogP, and affects hydrogen-bonding capacity relative to the unsubstituted 2-phenyl analog or the 2-(4-chlorophenyl) variant . In class-level SAR studies on pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, 2-aryl modifications have been shown to alter EGFR and PDGFR inhibitory IC50 values by over 100-fold, demonstrating that even single-atom or single-substituent changes at the 2-position produce non-linear, unpredictable shifts in target engagement profiles [2]. Consequently, procurement specifications must lock the exact 2-(4-methoxyphenyl) substitution pattern; generic substitution with a different 2-aryl pyrido[2,3-d]pyrimidin-4-one risks invalidating established SAR, disrupting synthetic routes, and compromising biological readout reproducibility.

1 2-Aryl substituent identity directly influences kinase selectivity; generic replacement may shift target engagement profiles unpredictably.
2 Methoxy group alters LogP and H-bonding capacity relative to phenyl or chloro analogs, affecting ADME and cellular assay outcomes.
3 Class-level SAR shows nonlinear potency shifts with 2-aryl modifications; substitution risks invalidating established pharmacophoric models.

Quantitative Differentiation Evidence


Lipophilicity vs. Unsubstituted 2-Phenyl Analog

The 4-methoxyphenyl substituent at position 2 elevates the computed LogP to 1.99, compared to an estimated LogP of approximately 1.4–1.6 for the unsubstituted 2-phenyl analog (2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one, MW 223.23) . This ~0.4–0.6 LogP unit increase reflects the additional methoxy group's contribution to lipophilicity, which is expected to enhance passive membrane permeability while maintaining TPSA below the 140 Ų threshold associated with poor oral absorption [1]. In kinase inhibitor optimization campaigns, LogP shifts of this magnitude have been correlated with measurable changes in cellular potency and off-target promiscuity, making the precise LogP value of the 4-methoxyphenyl derivative a non-trivial selection parameter [2].

Lipophilicity
Cross-study comparable
ΔLogP ≈ +0.4–0.6 vs. unsubstituted 2-phenyl analog (target LogP 1.99, comparator ~1.4–1.6).
LogP difference may impact membrane permeability and target engagement in cellular assays.
Computed values; requires experimental logD confirmation.
Medicinal Chemistry ADME Profiling Kinase Inhibitor Design

H-Bond Profile vs. 2-Thioxo Analog

The target compound presents 1 hydrogen-bond donor (lactam N–H) and 4 hydrogen-bond acceptors (lactam C=O, pyridine N, pyrimidine N, methoxy O), yielding a donor/acceptor ratio of 0.25 . In contrast, the 2-thioxo analog 1-(4-methoxyphenyl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one (CAS 89374-59-4) incorporates a C=S group that adds a sulfur-based acceptor and alters the H-bonding geometry, while the dihydro analog 2-(4-methoxyphenyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one (CAS 31911-85-0, MW 255.27) introduces an sp³ carbon at position 2, eliminating the planar aromatic character of the pyrimidine ring . These differences in H-bond capacity and ring planarity directly impact kinase hinge-region binding geometry, as the pyrido[2,3-d]pyrimidin-4-one scaffold engages the kinase hinge via the N3 and 4-oxo groups in a bidentate donor–acceptor motif that requires precise spatial orientation [1].

H-Bond & Planarity
Class-level inference
Target: HBD 1 / HBA 4, planar aromatic core. Thioxo and dihydro analogs disrupt HBA geometry or ring planarity.
Core planarity and H-bond pattern are critical for kinase hinge-binding orientation.
Pharmacophore model based on pyrido[2,3-d]pyrimidine co-crystal structures.
Structure-Based Design Pharmacophore Modeling Kinase Selectivity

Commercial Purity Benchmarking

The target compound is supplied at ≥98% purity (HPLC) by both Chemscene (Cat. No. CS-0545144) and Leyan (Cat. No. 1615805), with documented storage at 2–8 °C sealed in dry conditions . By comparison, the 2-phenyl analog (2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one, MW 223.23) is typically listed at 95% purity across multiple vendor catalogs, representing a 3-percentage-point purity differential . For building-block procurement in parallel synthesis or fragment-based screening, a 3% purity gap corresponds to a potential 3% w/w impurity burden that can generate false-positive hits, confound IC50 determinations, or introduce batch-to-batch variability in biochemical assays [1].

Purity Specification
Cross-study comparable
≥98% (HPLC) vs. 95% typical for 2-phenyl analog, a +3 percentage-point purity differential.
Higher purity may reduce impurity-driven assay artifacts in screening.
Based on vendor Certificate of Analysis specifications.
Chemical Procurement Assay Reproducibility Building Block Quality

Class-Level Kinase Inhibition Potential

Pyrido[2,3-d]pyrimidin-4-one derivatives bearing 2-aryl substituents have been characterized as ATP-competitive kinase inhibitors targeting EGFR, PI3K, CDK4/6, and PDGFR [1][2]. In a 2022 study, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives demonstrated EGFRWT IC50 values as low as 0.099 µM and EGFRT790M IC50 values of 0.123 µM, with the 2-aryl substitution pattern identified as a critical determinant of potency and mutant selectivity [1]. While direct IC50 data for the specific 2-(4-methoxyphenyl) derivative are not published in peer-reviewed literature, the electron-donating 4-methoxy group on the 2-phenyl ring is expected to modulate the electron density of the pyrimidine N3 atom involved in kinase hinge hydrogen bonding, potentially differentiating its kinase selectivity profile from the 2-phenyl, 2-(4-chlorophenyl), or 2-(4-methylphenyl) analogs [3]. This class-level inference is supported by SAR trends observed across multiple pyrido[2,3-d]pyrimidine kinase inhibitor series, where para-substitution on the 2-aryl ring consistently shifts potency rank order across kinase panels [2][3].

Kinase Inhibition
Class-level inference
Class SAR: optimized 2-aryl analogs show EGFRWT IC50 ~0.099 µM, EGFRT790M ~0.123 µM; specific 4-methoxyphenyl IC50 not published.
Selectivity profile requires compound-specific kinase panel validation.
SAR trends from Elzahabi et al. 2022; extrapolation to this derivative needs experimental confirmation.
Kinase Inhibition EGFR Anticancer SAR

Recommended Application Scenarios


Kinase Inhibitor Hit-to-Lead Optimization

The compound serves as a key 2-aryl pyrido[2,3-d]pyrimidin-4-one scaffold for systematic exploration of para-substituent electronic effects on kinase hinge binding. Its LogP of 1.99 and TPSA of 67.87 Ų place it within lead-like chemical space, while the electron-donating 4-methoxy group provides a distinct electronic perturbation relative to 2-phenyl, 2-(4-chlorophenyl), and 2-(4-methylphenyl) analogs . Medicinal chemistry teams can use this compound as a reference point in SAR tables, where the 4-methoxyphenyl derivative defines the para-electron-donating boundary of the series. Class-level evidence from pyrido[2,3-d]pyrimidin-4(3H)-one EGFR inhibitor studies (EGFRWT IC50 = 0.099 µM; EGFRT790M IC50 = 0.123 µM for optimized derivatives) provides a quantitative potency benchmark against which the 4-methoxyphenyl derivative can be compared [1].

Fragment-Based Screening Library Design

With a molecular weight of 253.26 g/mol (within fragment rule-of-three space: MW ≤ 300), 1 HBD, 4 HBA, and LogP < 3, this compound meets fragment library design criteria [2]. Its ≥98% purity specification from multiple vendors ensures that fragment screening hits are not driven by impurities, reducing PAINS-related false positives [3]. The compound's 2 rotatable bonds and 19 heavy atoms provide a balanced rigidity–flexibility profile suitable for fragment growing and merging strategies targeting the kinase ATP-binding site.

Synthetic Intermediate for Diversified Libraries

The compound's structure—with the 4-oxo group available for chlorination/amination and the 2-(4-methoxyphenyl) group serving as a stable aryl handle—makes it a versatile intermediate for parallel synthesis of 2,4-disubstituted pyrido[2,3-d]pyrimidine libraries [1]. The ≥98% purity ensures that downstream derivatization yields are not compromised by starting-material impurities, which is critical when synthesizing compound collections for phenotypic screening where batch-to-batch reproducibility is essential [3].

Application
Selection Property
Validation Focus
Kinase SAR & hit-to-lead optimization
para-Substituent electronic profile and core planarity
Kinase selectivity panel and hinge-binding assay context
Fragment-based screening library design
Rule-of-three compliance and high-purity specification
Fragment hit validation and PAINS filtering
Diversified library synthesis intermediate
4-Oxo handle for derivatization and stable 2-aryl group
Downstream purity and batch-to-batch reproducibility
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